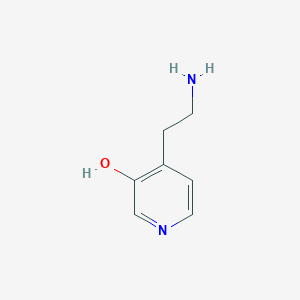
4-(2-Aminoethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)pyridin-3-ol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, which lacks the aminoethyl and hydroxyl groups.
3-Hydroxypyridine: Similar to 4-(2-Aminoethyl)pyridin-3-ol but without the aminoethyl group.
2-Aminoethylpyridine: Lacks the hydroxyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4-(2-aminoethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1,3,8H2 |
InChI-Schlüssel |
FMZUJOUQGQJTRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


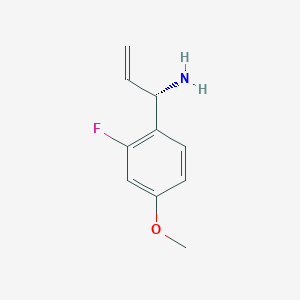
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
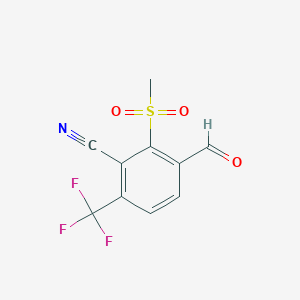
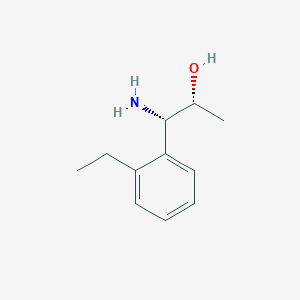

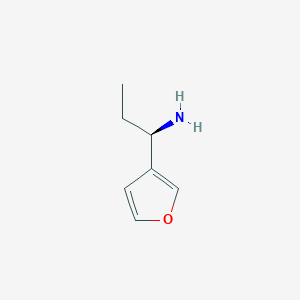
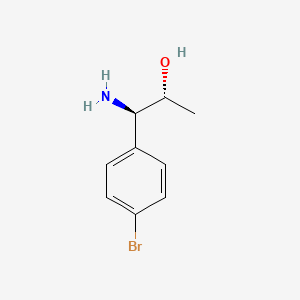
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
![4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13057704.png)
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl](/img/structure/B13057715.png)
![4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13057722.png)
![(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
